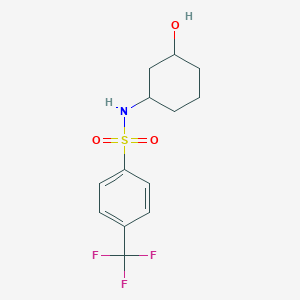

N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO3S/c14-13(15,16)9-4-6-12(7-5-9)21(19,20)17-10-2-1-3-11(18)8-10/h4-7,10-11,17-18H,1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDQLZJQZMNSML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Formation of the cyclohexyl intermediate: The cyclohexyl group is first functionalized with a hydroxyl group through a hydroxylation reaction.

Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced to the benzene ring via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Sulfonamide formation: The final step involves the reaction of the hydroxylated cyclohexyl intermediate with the trifluoromethylated benzene derivative in the presence of a sulfonamide reagent, such as sulfonyl chloride, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group on the cyclohexyl ring can undergo oxidation to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Formation of N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzeneamine.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology:

- Investigated for potential biological activity, including enzyme inhibition and receptor binding.

Medicine:

- Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

- Studied for its anti-inflammatory and analgesic properties.

Industry:

- Utilized in the development of advanced materials, such as polymers and coatings.

- Employed in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

N-(3-Hydroxycyclohexyl)-4-methylbenzenesulfonamide (Compound 16)

Structural Differences :

- 4-Methyl vs. 4-trifluoromethyl on the benzene ring.

- Both retain the 3-hydroxycyclohexyl group.

Functional Implications :

N-(3-hydroxy-3-methylcyclohexyl)-4-methylbenzenesulfonamide (Compound 17)

Structural Differences :

- Additional 3-methyl substituent on the cyclohexyl ring.

- Retains 4-methylbenzenesulfonamide.

Functional Implications :

Celecoxib Derivatives (e.g., Compounds 1a–e, 2a–e)

Structural Differences :

- Core 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide scaffold.

- Modified with thiourea or 4-thiazolidinone groups.

Functional Implications :

T0901317 (LXR Agonist)

Structural Differences :

- Contains trifluoroethyl and hydroxytrifluoromethyl substituents.

- Shares benzenesulfonamide backbone.

Functional Implications :

Fluorinated Analogs (e.g., CAS 338392-94-2)

Structural Differences :

- Fluorobenzyloxymethyl group on the phenyl ring.

- Molecular weight: 439.42 g/mol (higher than the target compound).

Functional Implications :

- Fluorine atoms enhance metabolic stability and bioavailability.

- Increased steric bulk may reduce binding affinity to compact active sites .

Critical Analysis of Structural and Functional Trends

- Electron-Withdrawing Groups : The 4-trifluoromethyl group in the target compound likely enhances acidity (pKa ~10–12) compared to 4-methyl analogs, improving hydrogen-bonding with targets .

- Hydroxycyclohexyl vs. Pyrazole : Removal of heterocycles (e.g., pyrazole in celecoxib) simplifies synthesis but may reduce target specificity .

- Stereochemical Complexity : Compounds like 17 require resolution of stereoisomers, complicating scale-up .

Biological Activity

N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. The trifluoromethyl group enhances the compound's lipophilicity and stability, potentially increasing its bioavailability and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by mimicking natural substrates or cofactors. This has implications in the modulation of metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways. The trifluoromethyl group can enhance binding affinity through electronic effects and steric interactions.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Antibacterial Activity : Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis. This compound may share similar properties, making it a candidate for antibiotic development.

- Antifungal Activity : The compound has demonstrated efficacy against various fungal strains, suggesting potential use in treating fungal infections.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms involved.

- Antiviral and Antimalarial Effects : There is emerging evidence supporting the antiviral and antimalarial activities of related sulfonamide compounds, warranting investigation into this specific compound's efficacy against viral and parasitic infections.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth (specific strains) | |

| Antifungal | Efficacy against Candida spp. | |

| Anticancer | Induction of apoptosis in tumor cells | |

| Antiviral | Potential activity against viral pathogens | |

| Antimalarial | Activity against Plasmodium species |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting its potential as a new antibiotic agent.

- Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it may trigger apoptotic pathways involving caspase activation.

- Antifungal Activity : A recent investigation assessed the antifungal effects against Candida albicans, showing that the compound inhibited fungal growth effectively, indicating its potential use in antifungal therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a two-step protocol: (i) iodination of 4-(trifluoromethyl)benzenesulfonamide at 40°C for 4 hours, followed by (ii) N-arylation with a 3-hydroxycyclohexylamine derivative at 130°C for 18 hours. Optimizing stoichiometric ratios (e.g., 1:1.5 sulfonamide-to-amine) and purification via flash column chromatography (30–40% diethyl ether in hexane) can achieve yields >75%. Monitoring reaction progress with TLC ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C/19F NMR to verify substituent positions and stereochemistry.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Melting point analysis (expected range: 175–180°C) to confirm crystallinity and batch consistency .

Q. What preliminary biological screening approaches are recommended for this compound in drug discovery?

- Methodological Answer : Initial screening should focus on nuclear receptor targets (e.g., LXRα/β, RORγ) using luciferase reporter assays. Dose-response curves (0.1–10 µM) in HEK293 cells transfected with receptor plasmids can identify agonist/antagonist activity. Parallel cytotoxicity assays (MTT) ensure observed effects are not due to cell death .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell type, serum concentration) or compound purity. To address this:

- Validate purity via HPLC and NMR prior to biological testing.

- Standardize assay protocols (e.g., use identical cell lines and serum-free conditions).

- Perform dose-response comparisons under controlled parameters to isolate confounding variables .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the trifluoromethyl and hydroxycyclohexyl moieties?

- Methodological Answer :

- Synthetic modifications : Replace the hydroxycyclohexyl group with other cycloaliphatic amines (e.g., 4-hydroxycyclohexyl) to probe steric effects.

- Functional assays : Test analogs in LXRβ binding assays (surface plasmon resonance, SPR) to quantify affinity changes.

- Computational modeling : Use DFT calculations to correlate substituent electronic properties (e.g., Hammett constants) with activity .

Q. How can computational chemistry methods predict the binding interactions of this compound with nuclear receptors like LXRs?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina with LXRβ crystal structures (PDB: 1UHL) to identify key binding residues.

- Molecular dynamics (MD) simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes.

- Binding free energy calculations : Use MM-PBSA to quantify contributions of hydrophobic (trifluoromethyl) and hydrogen-bonding (hydroxycyclohexyl) groups .

Q. What experimental designs are suitable for investigating the metabolic stability of this compound in preclinical models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.